1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride
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Overview
Description
Preparation Methods
The synthetic routes for 1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride typically involve the reaction of 1,3-benzodioxole with ethylamine to form an intermediate, which is then reacted with pyrrolidine under specific conditions to yield the final product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. It functions by inhibiting neurotransmitter uptake at dopamine and norepinephrine transporters, coupled with partial releasing actions at serotonin transporters . This mechanism is similar to that of other synthetic cathinones, which exert psychostimulant effects through interactions with monoamine transporters in the brain .
Comparison with Similar Compounds
1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride can be compared with other similar compounds, such as:
Methylone: Another synthetic cathinone with similar stimulant properties.
Pentylone: Shares similar chemical structure and effects with this compound. The uniqueness of this compound lies in its specific molecular structure and the particular pathways it affects.
Properties
CAS No. |
61148-90-1 |
---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-7-14(6-1)8-5-11-3-4-12-13(9-11)16-10-15-12;/h3-4,9H,1-2,5-8,10H2;1H |
InChI Key |
NQODABZCERNONA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2=CC3=C(C=C2)OCO3.Cl |
Origin of Product |
United States |
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